

AMG-208: A Technical Guide to its Target Profile and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway, primarily through amplification or mutation, is implicated in the pathogenesis and progression of numerous human cancers. This technical guide provides an in-depth overview of the target profile and selectivity of **AMG-208**, summarizing key preclinical data. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for relevant assays, and visual representations of the targeted signaling pathways and experimental workflows.

Target Profile

AMG-208 is characterized as a highly selective dual inhibitor of c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise), two closely related receptor tyrosine kinases.[1] The primary mechanism of action of **AMG-208** is the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]

Primary Targets: c-Met and RON

The primary targets of **AMG-208** are the c-Met and RON kinases. It has been shown to potently inhibit c-Met with an IC50 value of 9 nM in cell-free assays.[1][2]



Selectivity Profile

Preclinical studies have demonstrated that **AMG-208** exhibits selectivity for c-Met and RON. At higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] A summary of the inhibitory activity of **AMG-208** against key kinases is presented in Table 1.

Quantitative Data

The inhibitory potency of **AMG-208** has been quantified in both biochemical and cell-based assays.

Target	Assay Type	IC50 (nM)	Reference(s)
c-Met	Cell-free kinase assay	9	[1][2]
c-Met	Cell-free kinase assay	5.2	[3]
HGF-mediated c-Met phosphorylation	PC3 cells	46	[1]
VEGFR2	Cell-free kinase assay	112	[3]
Table 1: Inhibitory Activity of AMG-208			

Signaling Pathways

AMG-208 exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by c-Met and RON activation. Upon ligand binding (HGF for c-Met, MSP for RON), these receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins and signaling molecules.

c-Met and RON Downstream Signaling

The activation of c-Met and RON initiates several key signaling pathways, including:

 RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated through the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to RAS activation



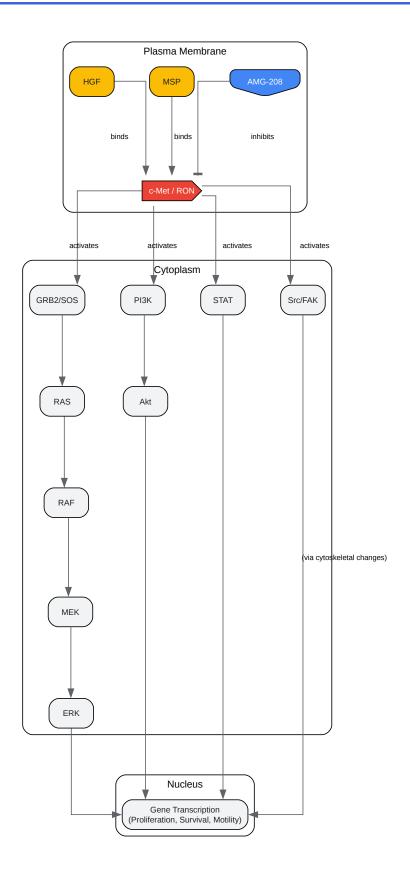




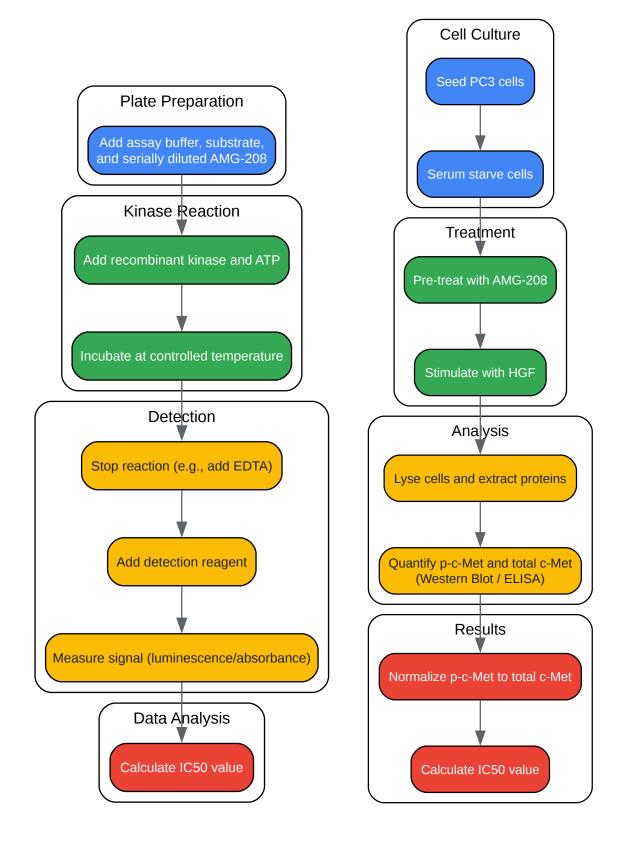
and subsequent signaling through RAF, MEK, and ERK.

- PI3K/Akt Pathway: This pathway is a major driver of cell survival and is initiated by the binding of the p85 subunit of PI3K to the activated receptor, leading to the activation of Akt.
- STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be
 directly recruited to the activated receptors, leading to their phosphorylation, dimerization,
 and translocation to the nucleus to regulate gene expression related to cell survival and
 proliferation.
- Src and FAK: These non-receptor tyrosine kinases can also be activated downstream of c-Met and RON, playing roles in cell motility and invasion.









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